molecular formula C25H24FNO4 B1239843 6-(2-(4-(4-Fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinolin-3-yl)ethen-1-yl)-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one CAS No. 126059-69-6

6-(2-(4-(4-Fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinolin-3-yl)ethen-1-yl)-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one

Cat. No.: B1239843
CAS No.: 126059-69-6
M. Wt: 421.5 g/mol
InChI Key: NNYJKTFIAUUWRQ-MCBHFWOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RP 61969 involves multiple steps, starting with the preparation of the isoquinolinone core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. The final product is obtained through purification techniques such as high-performance liquid chromatography .

Industrial Production Methods

Industrial production of RP 61969 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

RP 61969 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RP 61969 can yield oxides, while reduction can produce reduced isoquinolinone derivatives .

Scientific Research Applications

Mechanism of Action

RP 61969 exerts its effects by inhibiting hydroxymethyl glutaryl coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the body. The compound targets specific molecular pathways, including the mevalonate pathway, which is crucial for cholesterol synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RP 61969

RP 61969 is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its isoquinolinone core and fluorophenyl group contribute to its high affinity for hydroxymethyl glutaryl coenzyme A reductase, making it a potent inhibitor .

Properties

CAS No.

126059-69-6

Molecular Formula

C25H24FNO4

Molecular Weight

421.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-2-propan-2-ylisoquinolin-1-one

InChI

InChI=1S/C25H24FNO4/c1-15(2)27-22(12-11-19-13-18(28)14-23(29)31-19)24(16-7-9-17(26)10-8-16)20-5-3-4-6-21(20)25(27)30/h3-12,15,18-19,28H,13-14H2,1-2H3/b12-11+/t18-,19-/m1/s1

InChI Key

NNYJKTFIAUUWRQ-MCBHFWOFSA-N

Isomeric SMILES

CC(C)N1C(=C(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O

SMILES

CC(C)N1C(=C(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Canonical SMILES

CC(C)N1C(=C(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Synonyms

6-(2-(4-(4-fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinolin-3-yl)ethen-1-yl)-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
RP 61969
RP-61969

Origin of Product

United States

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